1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C14H16F3N3O2 and a molecular weight of 315.291 g/mol . This compound features a trifluoromethyl group, a cyclopropyl group, and a pyrimidine ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents like trifluoromethyl iodide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
- 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-methanol
Uniqueness
Compared to similar compounds, 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is unique due to its carboxylic acid group, which can participate in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)11-7-10(8-1-2-8)18-13(19-11)20-5-3-9(4-6-20)12(21)22/h7-9H,1-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKKRPOWLXKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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